Ethyl 3-((6-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate, also known as GSK-J4, is a chemical compound being investigated for its potential therapeutic applications. Studies suggest it may have activity against various diseases, but further research is needed to determine its efficacy and safety. [, ]
One area of research exploring this compound focuses on its potential to inhibit kinases, enzymes involved in regulating cell growth and proliferation. Kinase inhibitors are a class of drugs used to treat various cancers. Studies have shown that GSK-J4 exhibits inhibitory activity against specific kinases, suggesting its potential as a therapeutic agent in cancer treatment. [, ]
Ethyl 3-((6-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate is also valuable as a research tool in biochemical assays. Scientists can use it to study kinase activity and signaling pathways, aiding in the development of new drugs. []
GSK-J4 is a potent and selective inhibitor of the histone H3 lysine 27 demethylase, Jumonji domain-containing protein 3 (JMJD3). This compound is an ethyl ester derivative of GSK-J1, designed to enhance cellular permeability while maintaining inhibitory efficacy. GSK-J4 has a half-maximal inhibitory concentration (IC50) of approximately 60 nM against JMJD3, making it a valuable tool in epigenetic research and therapeutic applications targeting various diseases, particularly cancers and inflammatory disorders .
GSK-J4 primarily functions through the inhibition of JMJD3, which demethylates trimethylated lysine 27 on histone H3 (H3K27me3). By inhibiting this demethylation process, GSK-J4 alters chromatin structure and gene expression patterns. The compound has been shown to dose-dependently inhibit the production of tumor necrosis factor-alpha (TNF-α) in human primary macrophages, with an IC50 value of 9 μM . This interaction suggests that GSK-J4 can modulate inflammatory responses by affecting cytokine production.
GSK-J4 exhibits significant biological activity in various cellular contexts. It has been demonstrated to limit inflammation by inducing a tolerogenic phenotype in dendritic cells, thereby influencing immune responses . In vivo studies have shown that GSK-J4 can inhibit tumor growth in mouse models harboring xenografts, indicating its potential as an anti-cancer agent. Specifically, it affects gene expression related to tumor progression and alters histone modifications associated with oncogenes and tumor suppressor genes .
The synthesis of GSK-J4 involves several chemical steps to convert GSK-J1 into its ethyl ester form. The process typically includes:
The detailed synthetic route may vary based on specific laboratory protocols but generally follows these principles .
GSK-J4 has diverse applications in research and potential therapeutic areas:
Studies have shown that GSK-J4 interacts with various cellular pathways through its inhibition of JMJD3. For instance:
These interactions underscore its potential utility in both immunology and oncology.
Several compounds exhibit similar mechanisms or target histone demethylases. Below is a comparison highlighting the uniqueness of GSK-J4:
Compound Name | Target | IC50 (nM) | Unique Features |
---|---|---|---|
GSK-J1 | JMJD3 | 60 | Less cell-permeable; rapidly hydrolyzed by macrophage esterase. |
GSK-J5 | JMJD3 | ~20 | More potent but may have different side effects due to structural differences. |
JIB-04 | UTX | ~100 | Selective for UTX; less effective against JMJD3 compared to GSK-J4. |
ML324 | JMJD2A | ~50 | Targets a different demethylase family; broader specificity than GSK-J4. |
GSK-J4 stands out due to its balance between potency and cellular permeability, making it particularly suitable for in vivo studies where effective tissue distribution is critical .